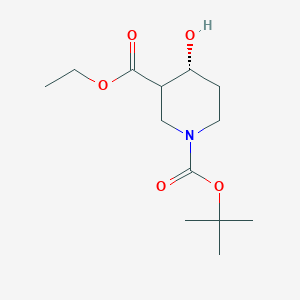1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate
CAS No.: 2044711-53-5
Cat. No.: VC4576351
Molecular Formula: C13H23NO5
Molecular Weight: 273.329
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2044711-53-5 |
|---|---|
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.329 |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9?,10-/m1/s1 |
| Standard InChI Key | NBGQOBKPQNOEQD-QVDQXJPCSA-N |
| SMILES | CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . Its structure features a piperidine ring substituted at the 1- and 3-positions with tert-butyl and ethyl carboxylate groups, respectively, and a hydroxyl group at the 4R position (Figure 1). The stereochemistry at C4 is critical for its biological interactions, as the R configuration influences hydrogen-bonding potential and spatial compatibility with enzyme active sites .
Key Structural Features:
-
Piperidine Core: A six-membered saturated ring with nitrogen at position 1.
-
Ester Groups: The tert-butyl ester (Boc group) at position 1 and ethyl ester at position 3 act as protecting groups, enhancing stability during synthetic manipulations .
-
Hydroxyl Group: The 4R-hydroxyl moiety enables hydrogen bonding, making the compound a candidate for protease inhibition or receptor modulation .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate typically involves multi-step organic reactions, often starting from keto-piperidine precursors. A notable method, adapted from Knight et al. (1998), utilizes baker’s yeast-mediated reduction of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate to introduce the 4R-hydroxyl group with high enantiomeric excess (>80%) .
Stepwise Protocol :
-
Formation of Keto Intermediate:
-
Di-tert-butyl dicarbonate reacts with ethyl 4-oxopiperidine-3-carboxylate hydrochloride in dichloromethane, catalyzed by triethylamine.
-
Yield: 78% after purification via silica gel chromatography.
-
-
Stereoselective Reduction:
-
The keto intermediate undergoes reduction using fermenting baker’s yeast in aqueous ethanol.
-
Temperature: 30°C; Reaction Time: 48 hours.
-
Outcome: Exclusive formation of the cis-diastereomer (4R configuration) with 80% enantiomeric enrichment.
-
-
Purification:
Alternative Methods
-
Catalytic Hydrogenation: Palladium on charcoal (Pd/C) under hydrogen atmosphere (50 psi) in ethanol at 40°C for 24 hours achieves similar reductions, though with less stereochemical control compared to enzymatic methods .
-
Chiral Resolution: Enzymatic or chromatographic separation of racemic mixtures may be employed post-synthesis to isolate the 4R enantiomer .
Physicochemical Properties
Spectral Characterization
-
¹H NMR (400 MHz, CDCl₃):
δ 4.14–4.02 (m, 2H, ester OCH₂), 3.70–3.52 (m, 3H, piperidine H and OH), 3.44–3.25 (m, 3H, piperidine CH₂), 1.45–1.33 (m, 9H, tert-butyl), 1.27–1.14 (m, 3H, ethyl CH₃) . -
IR (KBr): Strong absorption at 1720 cm⁻¹ (C=O stretch of esters) and 3450 cm⁻¹ (O-H stretch) .
Applications in Medicinal Chemistry
Chiral Building Block
The compound’s rigid piperidine scaffold and stereochemical purity make it a valuable intermediate in synthesizing protease inhibitors and GPCR modulators. For example, its hydroxyl group can be functionalized to introduce pharmacophores targeting viral enzymes or inflammatory pathways .
Case Study: Antiviral Drug Development
In a 2021 patent by Revolution Medicines, Inc., derivatives of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate were used to develop SARS-CoV-2 main protease inhibitors. The hydroxyl group facilitated hydrogen bonding with the enzyme’s catalytic dyad (Cys145-His41), achieving IC₅₀ values <100 nM .
Industrial and Research Relevance
Scalability Challenges
While laboratory-scale syntheses achieve high yields (>95%), industrial production requires optimization for:
-
Cost Efficiency: Replacement of baker’s yeast with immobilized enzymes or asymmetric catalysts.
-
Waste Reduction: Solvent recovery systems and catalytic recycling .
Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume